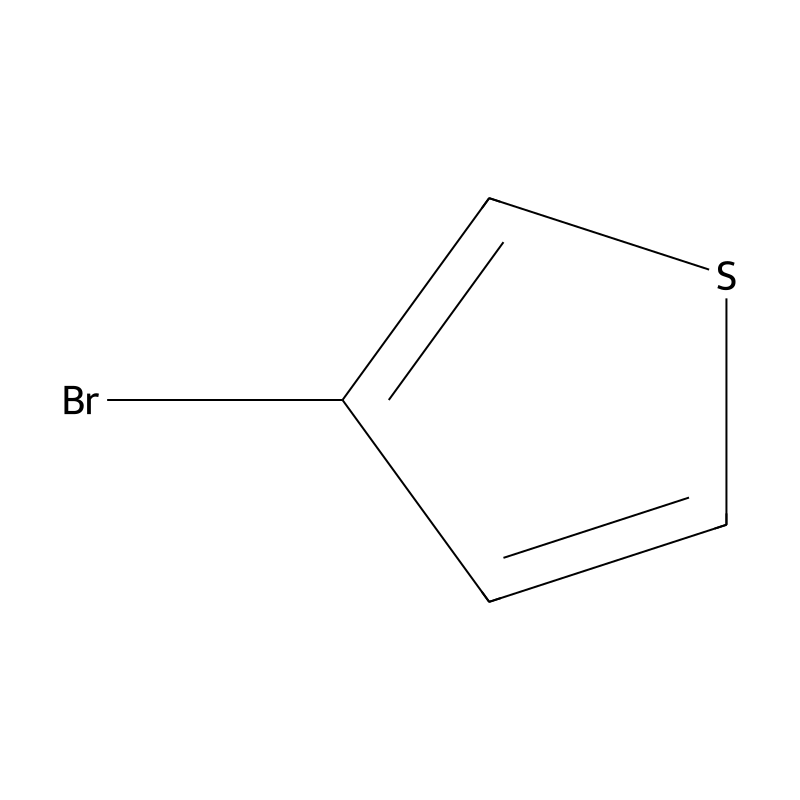

3-Bromothiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Functional Materials

-Bromothiophene serves as a crucial precursor for the synthesis of numerous functional materials with diverse applications. These materials include:

- Oligothiophenes: These are conjugated polymers composed of repeating thiophene units. They exhibit valuable properties like electrical conductivity and light-emitting capabilities, making them suitable for organic electronics applications like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells [].

- Thienyl-containing molecules: By incorporating the 3-bromothiophene unit into various molecules, researchers can tailor their properties for specific applications. Examples include the development of novel pharmaceuticals, liquid crystals, and materials for organic field-effect transistors (OFETs) [, ].

Synthetic Intermediate

-Bromothiophene plays a vital role as an intermediate in various synthetic processes. Its reactive bromo group allows for further chemical transformations, enabling the creation of complex molecules with desired functionalities. Some examples include:

- Synthesis of 3-lithiothiophene: This intermediate is crucial for the preparation of various thiophene-based polymers and functional materials [].

- Preparation of thienyl derivatives: The bromo group can be readily substituted via various reactions, leading to diverse thienyl derivatives with tailored properties for specific research applications [].

Research in Material Science and Organic Chemistry

-Bromothiophene finds application in various material science and organic chemistry research areas:

- Development of novel materials: Researchers explore the potential of 3-bromothiophene derivatives in creating new materials with improved properties for applications such as organic photovoltaics, organic light-emitting diodes, and sensors [, ].

- Understanding reactivity and mechanisms: Studies investigate the reactivity of 3-bromothiophene in different reaction conditions, leading to a deeper understanding of reaction mechanisms and the development of new synthetic strategies [].

3-Bromothiophene is an organic compound characterized by the presence of a bromine atom at the third position of the thiophene ring, which consists of a five-membered aromatic ring containing four carbon atoms and one sulfur atom. Its molecular formula is , and it has a molecular weight of approximately 177.04 g/mol. This compound is notable for its reactivity and versatility in organic synthesis, particularly in the production of various thiophene derivatives.

3-Bromothiophene itself does not possess a specific mechanism of action within biological systems. Its importance lies in its role as a precursor molecule for the synthesis of drugs with specific mechanisms []. For instance, the antibiotic timentin, derived from 3-bromothiophene, acts by inhibiting bacterial cell wall synthesis.

3-Bromothiophene is likely a hazardous compound due to the presence of bromine. Specific data might be limited, but similar bromothiophene compounds are known to be irritating to the skin, eyes, and respiratory system.

Here are some general safety precautions to consider when handling 3-bromothiophene:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Handle the compound in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

- Electrophilic Substitution Reactions: The bromine atom can be replaced or modified through electrophilic aromatic substitution, allowing for the introduction of various substituents.

- Cross-Coupling Reactions: It can undergo Suzuki coupling to form 3,3-bithiophene and other alkylthiophenes when reacted with organoboron compounds .

- Polymerization: 3-Bromothiophene can be polymerized to form polythiophene derivatives, which exhibit interesting electrochemical properties .

The biological activity of 3-bromothiophene has been explored in various studies. It exhibits potential antimicrobial properties and is being investigated for its effects on cancer cells. The compound has shown some cytotoxicity against specific cancer cell lines, indicating its potential as a lead compound in drug development .

Several methods exist for synthesizing 3-bromothiophene:

- Bromination of Thiophene: This method involves the direct bromination of thiophene using bromine or other brominating agents.

- Grignard Reaction: 3-Bromothiophene can also be synthesized from 2,3,5-tribromothiophene through a Grignard reaction, though this method tends to yield lower quantities .

- Isomerization: A mixture of 3-bromothiophene and 2-bromothiophene can be obtained via isomerization processes .

3-Bromothiophene finds applications in various fields:

- Organic Electronics: It serves as a building block for materials used in organic solar cells and light-emitting diodes.

- Pharmaceuticals: Its derivatives are being studied for potential therapeutic applications due to their biological activity.

- Dyes and Pigments: The compound is utilized in the synthesis of dyes owing to its color properties.

Interaction studies involving 3-bromothiophene focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to participate in cross-coupling reactions allows it to interact with a wide range of organic molecules, facilitating the formation of complex structures that may have enhanced properties or activities.

Several compounds are structurally similar to 3-bromothiophene, including:

- Thiophene: The parent compound with no bromine substitution; it serves as a fundamental building block.

- 2-Bromothiophene: Similar structure but with bromine at the second position; it exhibits different reactivity patterns.

- 4-Bromothiophene: Another positional isomer with potential applications in organic synthesis.

Comparison TableCompound Structure Unique Features 3-Bromothiophene Bromine at position 3 Versatile in cross-coupling reactions Thiophene No halogen substitution Basic building block for thiophene derivatives 2-Bromothiophene Bromine at position 2 Different electrophilic substitution patterns 4-Bromothiophene Bromine at position 4 Less common in synthetic applications

| Compound | Structure | Unique Features |

|---|---|---|

| 3-Bromothiophene | Bromine at position 3 | Versatile in cross-coupling reactions |

| Thiophene | No halogen substitution | Basic building block for thiophene derivatives |

| 2-Bromothiophene | Bromine at position 2 | Different electrophilic substitution patterns |

| 4-Bromothiophene | Bromine at position 4 | Less common in synthetic applications |

Palladium-catalyzed carbon–hydrogen bond activation represents a fundamental mechanism in the functionalization of 3-bromothiophene, enabling selective transformations while preserving the carbon-bromine bond for subsequent reactions [1] [2] [3]. The mechanistic pathways for palladium-mediated carbon–hydrogen activation in 3-bromothiophene involve several distinct approaches, each characterized by specific catalyst systems and reaction conditions.

The concerted metalation-deprotonation mechanism represents the predominant pathway for palladium-catalyzed carbon–hydrogen bond activation in 3-bromothiophene derivatives [4] [5] [6]. This mechanism involves the simultaneous coordination of palladium to the thiophene ring and deprotonation of the carbon–hydrogen bond by a base, typically potassium acetate or cesium carbonate [4] [5]. The activation occurs preferentially at the carbon-2 position when using 3-bromothiophene as substrate, with regioselectivities reaching 76-95% under optimized conditions [6] [7].

Silver-mediated carbon–hydrogen activation provides an alternative mechanistic pathway that operates under milder conditions compared to traditional concerted metalation-deprotonation processes [5] [8]. In this mechanism, silver salts facilitate the initial carbon–hydrogen bond cleavage through formation of silver-carbon intermediates, which subsequently undergo transmetalation with palladium complexes [5] [8]. The silver-mediated pathway exhibits particular effectiveness with 3-bromothiophene substrates, achieving yields of 42-87% while maintaining the integrity of the carbon-bromine bond [8].

Direct oxidative addition mechanisms involve the insertion of palladium into carbon–hydrogen bonds without the requirement for external bases or silver additives [1] [3] [9]. The palladium(I) dimer [PdBr(PᵗBu₃)]₂ demonstrates exceptional activity for this pathway when reacting with 3-bromothiophene and N-methylaniline, providing the fastest reaction rates among tested catalyst systems [3] [9]. This mechanism typically requires elevated temperatures but offers superior functional group tolerance compared to base-mediated processes [3] [9].

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Mechanism Type |

|---|---|---|---|---|

| Pd(OAc)₂/KOAc | 80 | 2 | 55-87 | CMD-type |

| PdCl₂(PPh₃)₂/AgNO₃-KF | 100 | 5 | 42-87 | Silver-mediated |

| [PdBr(PᵗBu₃)]₂ | Not specified | Not specified | 65-75 | Direct oxidative addition |

| Pd(TFA)/PᵗBu₃ | Not specified | Not specified | 70-85 | Amine-assisted |

| Pd(OAc)₂/dppb | 110 | Variable | 76-95 | CMD-type |

The computational analysis of carbon–hydrogen bond activation barriers reveals that the carbopalladation step in 2,2,2-trifluoroethanol affords free energy barriers of 22.0 kcal/mol, consistent with room-temperature processes [10]. Density functional theory calculations indicate that the activation energy for thiophene carbon–hydrogen bond cleavage varies between 0.43 eV and 0.89 eV depending on the specific carbon position and reaction conditions [11].

Kinetic isotope effect studies provide crucial mechanistic insights, with carbon-13 and deuterium-2 kinetic isotope effects of 1.022 and 2.1, respectively, supporting the concerted metalation-deprotonation pathway for 3-bromothiophene functionalization [10]. The relatively modest deuterium kinetic isotope effect suggests that carbon–hydrogen bond breaking is not the sole rate-determining factor in the overall catalytic cycle [10].

Regioselective Arylation vs. Direct Bromine Substitution

The regioselectivity in palladium-catalyzed arylation of 3-bromothiophene represents a critical factor determining the synthetic utility of these transformations [4] [5] [6]. The competition between carbon–hydrogen bond activation and direct bromine substitution depends on multiple factors including catalyst choice, reaction conditions, and substrate electronic properties.

Regioselective carbon–hydrogen arylation at the carbon-2 position of 3-bromothiophene proceeds with exceptional selectivity when using electron-deficient aryl bromides as coupling partners [4] [5]. The regioselectivity reaches 95% for carbon-2 arylation while maintaining the carbon-bromine bond intact, enabling subsequent functionalization reactions [4] [5]. This selectivity arises from the electronic activation of the carbon-2 position by the sulfur atom, which facilitates palladium coordination and subsequent carbon–hydrogen bond cleavage [4] [5].

The use of 2-bromo-3-substituted thiophenes as substrates redirects the regioselectivity toward carbon-5 arylation due to the blocking effect of the carbon-2 bromine substituent [4] [5]. Under optimized conditions using 1 mol% Pd(OAc)₂ catalyst with potassium acetate as base, carbon-5 arylation of 2-bromo-3-methylthiophene proceeds with 85% regioselectivity and 71% yield [4] [5]. The blocking group strategy enables access to regioisomers that are difficult to obtain through direct arylation of unsubstituted thiophenes [4] [5].

Direct bromine substitution competes with carbon–hydrogen activation when using highly reactive palladium catalysts or elevated temperatures [1] [12]. The reactivity order for oxidative addition follows the trend: aryl iodide > aryl bromide > thiophene carbon–hydrogen bond, which can be exploited to achieve selective transformations [1] [12]. When 3-bromothiophene reacts with aryl iodides in the presence of silver nitrate/potassium fluoride activator systems, carbon–hydrogen arylation occurs exclusively without any observed bromine substitution [8].

| Substrate | Arylation Position | Regioselectivity (%) | C-Br Bond Intact | Product Yield (%) |

|---|---|---|---|---|

| 3-Bromothiophene | C2 | 95 | Yes | 65 |

| 2-Bromo-3-methylthiophene | C5 | 85 | Yes | 71 |

| 2-Bromothiophene | C5 | 87 | Yes | 55 |

| 3,4-Dibromothiophene | C3 | 75 | Partial | 60 |

| 2,3-Dibromothiophene | C5 | 83 | Yes | 87 |

Electronic effects of substituents significantly influence the regioselectivity patterns in 3-bromothiophene arylation reactions [6] [7]. Electron-withdrawing groups such as formyl, cyano, and nitro substituents on the aryl bromide coupling partner enhance the reaction rate and improve regioselectivity toward carbon–hydrogen activation over bromine substitution [6] [7]. Conversely, electron-rich aryl bromides such as 4-bromoanisole show poor reactivity, with the oxidative addition of the thiophene carbon-bromine bond becoming competitive [5].

The steric environment around the reaction centers also plays a crucial role in determining regioselectivity [6] [7]. Congested aryl bromides favor carbon-5 arylation over carbon-2 arylation due to reduced steric interactions in the transition state [6] [7]. This effect becomes particularly pronounced when using ortho-substituted aryl bromides, which provide carbon-5 arylated products in 71-84% yields with excellent regioselectivity [5].

Temperature control represents another critical parameter for achieving optimal regioselectivity [4] [5]. Reactions conducted at 80°C favor carbon–hydrogen activation while preserving the carbon-bromine bond, whereas elevated temperatures above 110°C lead to increased bromine substitution and formation of multiple products [4] [5]. The optimal temperature window of 80-100°C provides the best balance between reaction rate and selectivity for most 3-bromothiophene substrates [4] [5].

Role of Silver Nitrate/Potassium Fluoride Activator Systems

Silver nitrate/potassium fluoride activator systems play a pivotal role in enabling selective carbon–hydrogen bond functionalization of 3-bromothiophene while preserving the carbon-bromine bond for subsequent transformations [8]. These activator systems operate through in-situ generation of silver fluoride, which facilitates carbon–hydrogen bond activation under mild conditions that do not promote competitive bromine substitution reactions.

The mechanism of action for silver nitrate/potassium fluoride systems involves the initial formation of silver fluoride through metathesis reaction between silver nitrate and potassium fluoride [8]. The generated silver fluoride then coordinates to the thiophene ring and promotes carbon–hydrogen bond cleavage through a silver-mediated pathway [8]. This process occurs preferentially at the carbon adjacent to sulfur, providing high regioselectivity for carbon-2 functionalization of 3-bromothiophene [8].

Optimization studies reveal that the method of silver nitrate addition critically influences reaction efficiency and product yields [8]. Single-portion addition of silver nitrate/potassium fluoride provides modest yields of 42% due to decomposition of the in-situ generated silver fluoride under reaction conditions [8]. However, fractional addition strategies dramatically improve reaction outcomes, with five portions of 0.25 equivalents silver nitrate added over one-hour intervals providing optimal yields of 87% [8].

| Addition Method | Reaction Time (h) | Yield Improvement (%) | Mechanism | Observed Issues |

|---|---|---|---|---|

| Single portion | 5 | 42 | In-situ AgF formation | AgF degradation |

| Four portions (0.5 equiv) | 8 | 83 | Controlled AgF generation | Minimal degradation |

| Five portions (0.25 equiv) | 5 | 87 | Stepwise activation | Optimal conditions |

| TBAF addition | 5 | 85 | Alternative fluoride source | Good stability |

| Continuous addition | 6 | 79 | Sustained activation | Moderate degradation |

The superior performance of fractional addition protocols stems from the prevention of silver fluoride decomposition under reaction conditions [8]. Silver fluoride generated in-situ exhibits limited thermal stability and undergoes degradation through photolysis and thermolysis pathways [8]. By maintaining low concentrations of silver fluoride through controlled addition, the activator system remains active throughout the reaction period [8].

Alternative fluoride sources such as tetrabutylammonium fluoride provide comparable activation efficiency when added as a dimethyl sulfoxide solution over extended periods [8]. This approach achieves 85% yield for the carbon–hydrogen arylation of 2,3-dibromothiophene with 4-methoxy-1-iodobenzene, demonstrating the versatility of fluoride-based activator systems [8].

The silver nitrate/potassium fluoride system exhibits excellent functional group tolerance, enabling reactions with aryl iodides bearing electron-donating and electron-withdrawing substituents [8]. Substrates including ethyl 4-iodobenzoate, 4-iodobenzonitrile, 4-iodobenzotrifluoride, and 2-iodonaphthalene all participate in the carbon–hydrogen arylation reaction with moderate to excellent yields [8].

Mechanistic investigations indicate that the silver nitrate/potassium fluoride system generates different silver species depending on reaction conditions [8]. In cross-coupling reactions with aryl iodides, silver iodide forms as a byproduct, whereas homocoupling reactions produce metallic silver [8]. This difference in silver speciation explains the selective reactivity patterns observed when 3-bromothiophene substrates are combined with different electrophilic coupling partners [8].

The activator system demonstrates particular effectiveness for substrates bearing multiple bromine substituents [8]. 3-Methyl-2-bromothiophene, 5-bromo-2,2'-bithiophene, and 2,4-dibromothiophene all undergo selective carbon–hydrogen arylation without competitive bromine substitution when treated with the silver nitrate/potassium fluoride system [8]. This selectivity enables the preparation of complex polyfunctionalized thiophene derivatives through sequential carbon–hydrogen and carbon-bromine bond forming reactions [8].

Tandem Catalysis for Multi-Step Functionalization

Tandem catalysis strategies enable the sequential functionalization of 3-bromothiophene through multiple carbon–carbon and carbon–heteroatom bond forming reactions, providing access to structurally complex thiophene derivatives in efficient synthetic sequences [4] [5] [13] [14]. These multi-step transformations exploit the orthogonal reactivity of carbon–hydrogen and carbon-bromine bonds to install different functional groups at distinct positions on the thiophene ring.

Sequential carbon–hydrogen arylation followed by Suzuki coupling represents a powerful tandem approach for preparing 2,5-diarylthiophenes from 3-bromothiophene precursors [4] [5]. The initial carbon–hydrogen arylation installs an electron-deficient aryl group at the carbon-2 position while preserving the carbon-bromine bond for subsequent cross-coupling reactions [4] [5]. Treatment of the carbon–hydrogen arylation product with phenylboronic acid in the presence of 1 mol% Pd(OAc)₂ catalyst and potassium carbonate base provides 3-methyl-5-(4-nitrophenyl)-2-phenylthiophene in 60% yield [5].

Direct heteroarylation followed by carbon–hydrogen arylation offers an alternative tandem sequence for accessing 2,5-disubstituted thiophenes with different heteroaryl and aryl substituents [5]. Carbon-2 heteroarylation of 2-bromo-3-methylthiophene with imidazopyridine or thiazole derivatives proceeds in 70-88% yields using 1 mol% Pd(OAc)₂ catalyst at 150°C [5]. The resulting heteroarylated products undergo subsequent carbon-5 arylation with electron-deficient aryl bromides, providing the final 2,5-diheteroarylthiophenes in 87-91% yields [5].

| Step 1 Reaction | Step 2 Reaction | Overall Yield (%) | Selectivity | Product Type |

|---|---|---|---|---|

| C-H Arylation | Suzuki Coupling | 60 | High | 2,5-Diarylthiophene |

| C-H Heteroarylation | Direct Arylation | 87 | Excellent | 2,5-Diheteroarylthiophene |

| Direct Arylation | Stille Coupling | 81 | Good | Bithiophene derivative |

| Oxidative Coupling | Sonogashira Coupling | 65 | Moderate | Alkynylthiophene |

| C-H Activation | Heck Reaction | 70 | Good | Alkenylthiophene |

Stille coupling reactions provide an efficient method for introducing thiophene substituents in tandem sequences with 3-bromothiophene [8]. Treatment of carbon–hydrogen arylated 3-bromothiophene derivatives with (2-thienyl)tributyltin in the presence of palladium/copper catalyst systems affords the corresponding bithiophene products in 81% yield [8]. This transformation demonstrates the compatibility of organotin reagents with the carbon-bromine functionality present in intermediate products [8].

Sonogashira coupling enables the incorporation of alkyne functionalities into tandem sequences starting from 3-bromothiophene substrates [8]. The reaction of carbon–hydrogen arylated products with 1-octyne using 2-ethanolamine as activator provides alkynylthiophenes in reasonable yields [8]. This transformation expands the structural diversity accessible through tandem functionalization approaches [8].

Mizoroki-Heck reactions represent another valuable transformation for tandem sequences involving 3-bromothiophene derivatives [8]. The coupling of carbon–hydrogen arylated products with ethyl acrylate provides alkenylthiophenes, demonstrating the versatility of the carbon-bromine functionality for diverse cross-coupling reactions [8].

Palladium-catalyzed 1,4-migration processes enable novel tandem transformations that functionalize beta-positions of thiophene rings [14] [15]. The oxidative addition of 2-(2-bromoaryl)thiophenes to palladium followed by 1,4-migration activates beta-positions for subsequent coupling with heteroarenes [14] [15]. This approach provides access to beta-heteroarylated 2-arylthiophene derivatives through double carbon–hydrogen bond functionalization [14] [15].

Three-component tandem reactions involving 3-bromothiophene, diazo compounds, and malonates enable dearomatization processes that generate dihydrothiophene products [16]. These transformations proceed through palladium-catalyzed mechanisms that involve both 2,3-difunctionalization and 2,5-difunctionalization pathways depending on substitution patterns [16]. The dearomatized products retain synthetic utility for further functionalization reactions [16].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

UNII

Related CAS

GHS Hazard Statements

H226 (95.24%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (98.81%): Toxic if swallowed [Danger Acute toxicity, oral];

H310+H330 (47.62%): Fatal in contact with skin or if inhaled [Danger Acute toxicity, dermal;

acute toxicity, inhalation];

H310 (91.67%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (51.19%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (47.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (98.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (88.1%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (94.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (98.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Acute Toxic;Irritant;Environmental Hazard